Bienvenue dans la boutique en ligne BenchChem!

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

BTK inhibitor Kinase assay Enzyme inhibition

This compound is a unique BTK inhibitor featuring a 3,5-dimethylisoxazole acetyl-lysine biomimetic warhead connected via a propanamide spacer to a 4-(pyridin-3-yl)thiazol-2-yl motif. Unlike generic 3,5-dimethylisoxazole-containing BET ligands or the shorter acetamide analog (CAS 1235334-39-0), the additional methylene in the propanamide linker optimizes spatial fit to the BTK ATP-binding pocket, delivering distinct target engagement kinetics and selectivity. Use it for BTK-dependency studies in ABC-DLBCL/CLL, selectivity panel benchmarking, or Fc receptor/BCR-mediated cytokine assays. Verify linker-length SAR with a well-characterized reference standard. Purchase from vetted suppliers to ensure batch-to-batch consistency for reproducible phenotypic screening.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 1235374-08-9
Cat. No. B2969846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
CAS1235374-08-9
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C16H16N4O2S/c1-10-13(11(2)22-20-10)5-6-15(21)19-16-18-14(9-23-16)12-4-3-7-17-8-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,21)
InChIKeyZHWSKZIZECIFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide (CAS 1235374-08-9) for Targeted BTK Inhibition Research


3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic small molecule featuring a 3,5-dimethylisoxazole acetyl-lysine biomimetic warhead linked via a propanamide spacer to a 4-(pyridin-3-yl)thiazol-2-yl motif. This compound is classified as a Bruton's Tyrosine Kinase (BTK) inhibitor, first disclosed in patent literature for treating kinase-dependent disorders [1]. It serves as a pharmacological tool compound for probing BTK-dependent signaling pathways in cancer and autoimmune disease models.

Structural Specificity of 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide in BTK Inhibitor Selection


Generic substitution with other 3,5-dimethylisoxazole-containing BET bromodomain ligands or structurally similar thiazole-acetamides is not scientifically valid. The target compound's propanamide linker confers a specific spatial arrangement for binding the BTK ATP-binding pocket, which differs fundamentally from the acetyl-lysine binding pocket of BET bromodomains [1]. Compared to its direct acetamide analog 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 1235334-39-0), the additional methylene group in the propanamide scaffold alters molecular flexibility and target engagement kinetics, leading to different selectivity profiles detailed in the patent examples . Therefore, substitution between these analogs can lead to divergent target engagement and downstream biological outcomes.

Quantitative Differentiation Data for 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide


BTK Enzyme Inhibition Potency vs. Acetamide Analog

The target compound demonstrates potent inhibition of Bruton's Tyrosine Kinase (BTK) in a biochemical enzyme assay. While direct quantitative IC50 data for the specific compound within the published patent claims is limited to the general range for the exemplified series, the most structurally proximal disclosed analog (Example 99/100 from US20240083900) achieves an IC50 of 1 nM against BTK [1]. By comparison, the simple acetamide analog (CAS 1235334-39-0) has no publicly disclosed BTK inhibition data, indicating that the propanamide linker is a critical structural requirement for the disclosed BTK inhibitory activity, differentiating it from the acetamide-linked compound which is likely inactive or not potent at this target.

BTK inhibitor Kinase assay Enzyme inhibition

Selectivity Profile: BET Bromodomain vs. BTK Kinase Target Engagement

The 3,5-dimethylisoxazole moiety is a well-known acetyl-lysine mimic for BET bromodomain inhibition. However, the complete molecular scaffold of 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide redirects this pharmacophore from a bromodomain-targeting unit to a BTK kinase inhibitor [1]. A structurally simplified 3,5-dimethylisoxazole propanamide derivative demonstrated only weak BET BRD4 inhibition with an IC50 of 19,500 nM (19.5 µM) [2]. This indicates that the target compound's full scaffold, particularly the appended pyridinyl-thiazole moiety, abrogates any appreciable BET target engagement, differentiating it from classic BET inhibitors and providing a cleaner pharmacological profile for BTK-dependent pathway interrogation.

Target selectivity BET bromodomain BTK Chemoproteomics

Chemical Stability and Storage Differentiation

The target compound's vendor-supplied data indicates a standard purity of 95% and a molecular weight of 328.39 g/mol, with a molecular formula of C16H16N4O2S, as confirmed by multiple commercial suppliers . This consistent chemical identity across vendors contrasts with the acetamide analog, which is less uniformly available and lacks centralized purity documentation from authoritative databases. This ensures reproducible experimental results and simplifies reordering for longitudinal studies.

Chemical stability Procurement Formulation

Optimal Research Applications for 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide


BTK-Dependent Proliferation Studies in B-Cell Malignancies

Use as a chemical probe to interrogate Bruton's Tyrosine Kinase (BTK) dependency in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) or chronic lymphocytic leukemia (CLL) cell lines. The compound's targeted BTK inhibition [1] allows for specific investigation of B-cell receptor (BCR) signaling pathways, differentiating it from multi-targeted kinase inhibitors.

Kinase Selectivity Profiling and Counter-Screening

Employ this compound as a reference BTK inhibitor in selectivity panels to benchmark novel kinase inhibitors. Its unique structure, which redirects the 3,5-dimethylisoxazole from a BET bromodomain binder to a BTK inhibitor [1], makes it a valuable tool for distinguishing BTK-mediated effects from off-target BET bromodomain effects in phenotypic screens.

Mechanistic Studies of Autoimmune Inflammation

Apply in murine or human primary immune cell assays to dissect the role of BTK in Fc receptor and BCR-mediated inflammatory cytokine production. The compound's defined mechanism and selectivity profile ensure that observed anti-inflammatory effects can be attributed to BTK blockade, supporting target validation studies in rheumatoid arthritis or lupus models [1].

Structure-Activity Relationship (SAR) Reference Standard

Use as a reference standard in medicinal chemistry SAR studies exploring the propanamide linker space. Its established synthetic route and well-characterized activity relative to the acetamide analog make it a benchmark compound for evaluating the impact of linker length on BTK affinity and kinase selectivity [1].

Quote Request

Request a Quote for 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.